molecular formula C18H22ClNO B1205903 特加钙 CAS No. 148717-54-8

特加钙

货号 B1205903
CAS 编号: 148717-54-8
分子量: 303.8 g/mol
InChI 键: ZVQUCWXZCKWZBP-CQSZACIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tecalcet, also known as R-568 hydrochloride, is an orally active calcimimetic compound . It allosterically and positively modulates the calcium-sensing receptor (CaSR), increasing the sensitivity to activation by extracellular Ca2+ . It is used in the treatment of conditions like secondary hyperparathyroidism in chronic kidney disease .


Synthesis Analysis

Tecalcet has been synthesized in one single step with high yields and excellent enantioselectivity through a concise procedure involving iridium-catalyzed direct asymmetric reductive amination . This process effectively serves primary alkyl amines as the N-sources .


Molecular Structure Analysis

The molecular formula of Tecalcet is C18H22ClNO . The IUPAC name is 3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine . The molecular weight is 303.8 g/mol .

科学研究应用

药理数据和开发

特加钙盐酸盐作为 Amgen Inc 和 Kirin Brewery Co Ltd 开发的一系列钙模拟剂中的先导化合物,在 NPS Pharmaceuticals Inc 的许可下进行了广泛的研究。这项研究专注于原发性和继发性甲状旁腺功能亢进症的潜在治疗。辛加钙盐酸盐的开发是为了改善特加钙盐酸盐的不良药代动力学和代谢,这说明了钙模拟剂的进化进步 (Iqbal、Zaidi 和 Schneider,2003)

在甲状旁腺功能亢进症中的作用机制

辛加钙是一种与特加钙相关的钙模拟剂,充当钙感应受体的变构激活剂。这与在透析患者中用于治疗继发性甲状旁腺功能亢进症的维生素 D 甾醇有根本区别。钙模拟剂通过该受体增强甲状旁腺细胞信号传导的能力,影响甲状旁腺功能的几个重要组成部分。临床试验结果表明,辛加钙有效降低透析患者继发性甲状旁腺功能亢进症的血浆甲状旁腺激素水平 (Goodman,2005)

属性

IUPAC Name

3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQUCWXZCKWZBP-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164084
Record name Tecalcet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tecalcet

CAS RN

148717-54-8
Record name Tecalcet
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148717-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tecalcet [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tecalcet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TECALCET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I16YLE4US
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tecalcet
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tecalcet
Reactant of Route 3
Reactant of Route 3
Tecalcet
Reactant of Route 4
Reactant of Route 4
Tecalcet
Reactant of Route 5
Reactant of Route 5
Tecalcet
Reactant of Route 6
Reactant of Route 6
Tecalcet

Citations

For This Compound
70
Citations
YJG Renault, J Diao, BB Cordes, K Leach, D O'Hagan - 2023 - researchsquare.com
Synthetic routes following a sequential MacMillan organocatalytic asymmetric a-fluorination protocol for aldehydes and then reductive amination, has allowed ready access to bioactive …
Number of citations: 2 www.researchsquare.com
J Iqbal, M Zaidi, AE Schneider - IDrugs: the investigational drugs …, 2003 - europepmc.org
… Tecalcet hydrochloride was the first compound from this class to be extensively studied and … an effort to improve on the poor pharmacokinetics and metabolism of tecalcet hydrochloride. …
Number of citations: 25 europepmc.org
CK Blasius, NF Heinrich, V Vasilenko… - Angewandte Chemie …, 2020 - Wiley Online Library
… metal catalyst was applied in the synthesis of the pharmaceuticals Fendiline and Tecalcet. … was further demonstrated with the synthesis of the pharmaceuticals Fendiline and Tecalcet. …
Number of citations: 23 onlinelibrary.wiley.com
X Tan, S Gao, W Zeng, S Xin, Q Yin… - Journal of the American …, 2018 - ACS Publications
… key intermediates of drug molecules, including Tecalcet hydrochloride, Cinacalcet, and Rivastigmine were performed (Scheme 3). Tecalcet hydrochloride and Cinacalcet are drugs that …
Number of citations: 135 pubs.acs.org
Z Wu, W Wang, H Guo, G Gao, H Huang… - Nature …, 2022 - nature.com
… Through this concise procedure, cinacalcet, tecalcet, fendiline and many other related chiral amines have been synthesized in one single step with high yields and excellent …
Number of citations: 13 www.nature.com
R Sims, C Ubhi, D Hosking - Drugs & aging, 2004 - Springer
… in rats with one of the compounds (tecalcet [R 568]) showed a … was seen to high-dose tecalcet therapy in humans.[64] … Studies in humans with tecalcet demonstrated considerable …
Number of citations: 8 link.springer.com
Y Imanishi, M Inaba, T Kawata… - … Apheresis and Dialysis, 2009 - Wiley Online Library
… The calcimimetic tecalcet also reversed the development of osteitis fibrosa in SHPT rats (30). In such a relative hypocalcemicto-normocalcemic status, calcimimetics effectively suppress …
Number of citations: 12 onlinelibrary.wiley.com
JY Zhang, YH Zhong, LM Chen, XL Zhuo… - European Journal of …, 2023 - Elsevier
Osteoporosis is a metabolic bone disorder typified by a reduction in bone mass and structural degradation of bone tissue, leading to heightened fragility and vulnerability to fractures. …
Number of citations: 2 www.sciencedirect.com
G Laxmi Narasimhulu - shodhganga.inflibnet.ac.in
The thesis entitled Asymmetric Synthesis of amines by the applications of (S) or (R) tert -butanesulfinamide and study on synthesis of 3-haloalkyl-1,2-benzisoxazoles has been divided …
Number of citations: 0 shodhganga.inflibnet.ac.in
T Akizawa, K Ikejiri, Y Kondo, Y Endo… - Therapeutic …, 2020 - Wiley Online Library
… Early efforts to target the CaR for treatment of SHPT led to the discovery of NPS R-568 (tecalcet), a calcimimetic agent that increased the concentration of cytoplasmic Ca 2+ and …
Number of citations: 22 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。